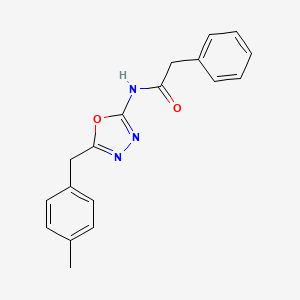

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-13-7-9-15(10-8-13)12-17-20-21-18(23-17)19-16(22)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDZOWJOVHINHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methylbenzyl hydrazine with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the oxadiazole ring or other substituents.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics or antifungal agents.

Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit specific enzymes or pathways involved in disease progression.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating caspase enzymes or inhibiting key signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

5-Position Substituents

- Similar alkyl/aryl groups in LMM5 (4-methoxyphenylmethyl) and benzofuran derivatives (2a/2b) demonstrate that electron-donating groups (e.g., -OCH₃, -CH₃) improve antifungal and antimicrobial activities .

- Heteroaromatic Groups (LMM11, 2a/2b) : Furan and benzofuran substituents introduce planar aromatic systems, which may facilitate π-π stacking with microbial enzyme active sites. However, LMM11's furan group showed lower antifungal activity than LMM5’s methoxybenzyl, suggesting alkylaryl substituents are more favorable .

2-Position Substituents

- Phenylacetamide (Target Compound) : The acetamide group provides hydrogen-bonding capacity, critical for target recognition. Analogous compounds with thioacetamide (2a/2b) or sulfamoyl benzamide (LMM5/LMM11) substituents show enhanced activity due to sulfur’s redox activity and hydrogen-bond acceptor properties .

- Thio vs. Oxygen Linkers : Thioacetamide derivatives (e.g., 2a/2b) exhibit stronger antimicrobial activity than oxygen-linked analogs, likely due to increased stability and electrophilicity .

Biological Activity

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a synthetic organic compound classified as an oxadiazole derivative. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of the oxadiazole ring, combined with the 4-methylbenzyl and phenylacetamide substituents, enhances its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom, contributing to its reactivity and biological activity.

Synthetic Routes

The synthesis typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. A common method includes the reaction of 4-methylbenzyl hydrazine with phenylacetic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is performed under reflux conditions to facilitate the formation of the oxadiazole ring.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Bacillus subtilis | 20 |

These results indicate that the compound can inhibit bacterial growth effectively, suggesting potential for development as an antimicrobial agent .

Anticancer Activity

Research has shown that this compound can induce apoptosis in cancer cells. The mechanism involves activation of caspase enzymes and inhibition of key signaling pathways such as the PI3K/Akt pathway. In cell line studies, this compound exhibited cytotoxicity against various cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These findings highlight its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

Additionally, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives including this compound. The study utilized disk diffusion methods to assess activity against clinical isolates. The results confirmed that this compound displayed superior activity compared to standard antibiotics like ampicillin and ciprofloxacin .

Study on Anticancer Mechanism

Another research effort focused on elucidating the anticancer mechanism of this compound in breast cancer cells (MCF-7). The study demonstrated that treatment with this compound led to increased levels of apoptotic markers such as cleaved PARP and caspase activation . This suggests that it may serve as a lead compound for developing novel anticancer therapies.

Comparison with Similar Compounds

To better understand its biological profile, this compound can be compared with other oxadiazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | Moderate | Low |

| N-(5-(4-nitrobenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | High | Moderate |

| N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | Low | High |

This comparison illustrates that while some derivatives may exhibit enhanced antimicrobial or anticancer properties, this compound maintains a balanced profile suitable for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.